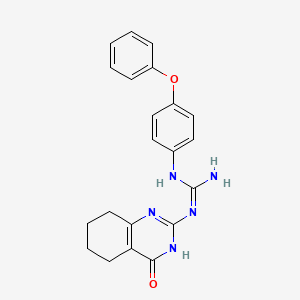![molecular formula C18H15BrClF3N2O2 B6107170 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6107170.png)
5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive target for researchers looking to investigate its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency. It is a highly effective inhibitor of certain enzymes, which makes it a valuable tool for researchers investigating the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in any experiments involving living organisms.
Direcciones Futuras
There are numerous future directions for research on 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. Some potential areas of investigation include its potential use in the treatment of cancer and neurodegenerative diseases, as well as its potential as a tool in drug discovery and development. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a complex process that involves several steps. The first step involves the synthesis of 5-bromo-2-chlorobenzoyl chloride, which is then reacted with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline to form the intermediate product. This intermediate is then reacted with sodium cyanide to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in scientific research are numerous. It has been studied for its potential use as a tool in drug discovery and development, as well as for its potential applications in cancer research and neuroscience.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClF3N2O2/c19-12-2-3-14(20)13(10-12)17(26)24-15-9-11(18(21,22)23)1-4-16(15)25-5-7-27-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOSPEIHAMFIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B6107101.png)
![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)
![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)
![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6107139.png)
![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)

![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6107177.png)
![N-(3,4-difluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6107182.png)
![2-ethyl-6-methyl-5-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B6107189.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B6107195.png)